N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
CAS No.: 941968-05-4
Cat. No.: VC5063471
Molecular Formula: C17H16FN3O2S
Molecular Weight: 345.39
* For research use only. Not for human or veterinary use.
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide - 941968-05-4](/images/structure/VC5063471.png)
Specification
CAS No. | 941968-05-4 |
---|---|
Molecular Formula | C17H16FN3O2S |
Molecular Weight | 345.39 |
IUPAC Name | N-cyclopropyl-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Standard InChI | InChI=1S/C17H16FN3O2S/c18-10-3-1-9(2-4-10)15(22)21-17-20-14-12(7-8-13(14)24-17)16(23)19-11-5-6-11/h1-4,11-12H,5-8H2,(H,19,23)(H,20,21,22) |
Standard InChI Key | CGBRXIKEQKSCLN-UHFFFAOYSA-N |
SMILES | C1CC1NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula: C₁₇H₁₆FN₃O₂S
Molecular Weight: 345.4 g/mol
CAS Registry Number: 941968-05-4
The compound features a cyclopenta[d]thiazole core fused with a dihydrothiazole ring, substituted at the 2-position with a 4-fluorobenzamido group and at the 4-position with an N-cyclopropylcarboxamide moiety. The fluorine atoms at the benzamido group enhance electrophilicity and metabolic stability, while the cyclopropyl ring may influence steric interactions with biological targets .
Comparative Structural Analysis
The substitution pattern at the 4-position significantly alters physicochemical properties. For instance, replacing the carboxylic acid in Analog 2 with a cyclopropylcarboxamide increases lipophilicity (clogP ≈ 2.8 vs. 1.5) .
Synthetic Pathways and Derivatives
While no direct synthesis protocols are published for the target compound, convergent strategies can be extrapolated from related structures:
Cyclopenta[d]thiazole Core Formation
The dihydro-4H-cyclopenta[d]thiazole system is typically constructed via:
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Cyclocondensation: Reaction of cyclopentanone derivatives with thiourea analogs under acidic conditions .
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Ring-Closing Metathesis: Employing Grubbs catalysts to form the bicyclic framework .
Functionalization Steps
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4-Fluorobenzamido Installation: Amide coupling using 4-fluorobenzoyl chloride and an amine-functionalized intermediate .
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N-Cyclopropylcarboxamide Incorporation: Cyclopropylamine reacted with activated carbonyl precursors (e.g., chloroformates) .
A patent (EP2825165A1) describes similar thiophene-based compounds synthesized via Suzuki-Miyaura cross-coupling, suggesting potential applicability for modifying the thiazole ring .
Research Gaps and Future Directions
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Activity Profiling: No in vitro or in vivo data exist for the compound. Priority assays should include:
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NOX4 inhibition (IC₅₀ determination)
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Antifungal susceptibility testing against Candida spp.
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ADMET Optimization: The cyclopropyl group may improve metabolic stability but could hinder solubility. Prodrug strategies (e.g., esterification) warrant exploration .
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Target Identification: Computational docking studies against GPCRs (e.g., GPR6) and fungal enzymes are needed to prioritize biological assays .
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